molecular formula C8H6F4O3S B1446068 2-Fluoro-3-methylphenyl trifluoromethanesulfonate CAS No. 1446016-74-5

2-Fluoro-3-methylphenyl trifluoromethanesulfonate

Cat. No.: B1446068
CAS No.: 1446016-74-5
M. Wt: 258.19 g/mol
InChI Key: UFIQHMGAZWBWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-methylphenyl trifluoromethanesulfonate, also known as FMPTS, is an important building block in organic synthesis due to its unique properties. It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular formula of this compound is C8H6F4O3S, and its molecular weight is 258.19 g/mol . The InChI code is 1S/C8H6F4O3S/c1-5-3-2-4-6 (7 (5)9)15-16 (13,14)8 (10,11)12/h2-4H,1H3 .


Physical and Chemical Properties Analysis

This compound is a clear liquid at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethanesulfonyl Hypofluorite : This compound is synthesized using cesium trifluoromethanesulfonate and shows interesting properties like a melting point of -87°C and an extrapolated boiling point of 0°C. It's used in hydrolysis and thermal decomposition reactions (Appelman & Jache, 1993).

  • Development in Lithium Battery Materials : Trifluoromethanesulfonyl fluoride, an intermediate in lithium battery electrolytes, has been synthesized through direct fluorination technology, demonstrating its applicability in advanced battery materials (Kobayashi et al., 2003).

Medical Imaging and Pharmaceuticals

  • Radiopharmaceutical Synthesis : Aryltrimethylammonium trifluoromethanesulfonates, including compounds related to 2-Fluoro-3-methylphenyl trifluoromethanesulfonate, have been used as precursors for aromatic nucleophilic substitution with [18F]fluoride, demonstrating their use in producing radiotracers for medical imaging (Haka et al., 1989).

  • Synthesis of Fluorinated Estrogens : Fluorine-18-labeled estrogens, synthesized using reactive trifluoromethanesulfonate precursors, have been developed for potentially imaging estrogen receptor-positive breast tumors (Landvatter et al., 1983).

Safety and Hazards

2-Fluoro-3-methylphenyl trifluoromethanesulfonate is classified as a dangerous substance. The GHS pictogram is GHS05, and the signal word is “Danger”. Hazard statements include H314, and precautionary statements include P271, P260, and P280 .

Properties

IUPAC Name

(2-fluoro-3-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O3S/c1-5-3-2-4-6(7(5)9)15-16(13,14)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIQHMGAZWBWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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